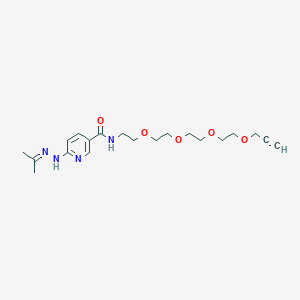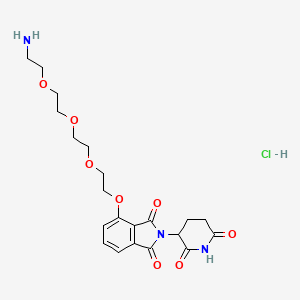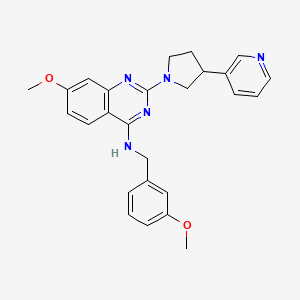![molecular formula C13H11BrN2O3S B15073728 N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and sulfamethoxazole . This compound has garnered interest due to its potential pharmacological properties, including antibacterial and antifungal activities .
Vorbereitungsmethoden
The synthesis of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole . The reaction is carried out in solvents such as dioxane, DMF, or DMSO, and the product is stable to air and moisture . The compound can be recrystallized from ethanol to obtain suitable single crystals for structural analysis .
Analyse Chemischer Reaktionen
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antibacterial and antifungal properties, making it a candidate for antimicrobial agents.
Industry: Can be used in the synthesis of other bioactive compounds and materials.
Wirkmechanismus
The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with microbial enzymes and proteins. The compound forms complexes with metal ions, which can inhibit the activity of essential enzymes in bacteria and fungi, leading to their death . The molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .
Vergleich Mit ähnlichen Verbindungen
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific structure and the presence of both bromine and sulfonamide groups. Similar compounds include:
N-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with chlorine instead of bromine.
N-[(5-methyl-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a methyl group instead of bromine.
N-[(5-nitro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a nitro group instead of bromine.
These compounds share similar pharmacological properties but differ in their reactivity and specific applications due to the different substituents on the phenyl ring .
Eigenschaften
Molekularformel |
C13H11BrN2O3S |
|---|---|
Molekulargewicht |
355.21 g/mol |
IUPAC-Name |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H |
InChI-Schlüssel |
OEMCLQLAWYKPRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(3-oxo-3-pentadecan-8-yloxypropyl)amino]hexanoate](/img/structure/B15073653.png)
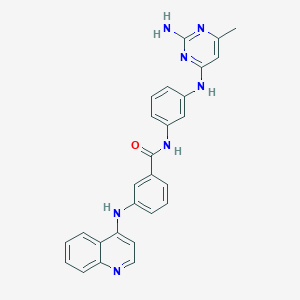
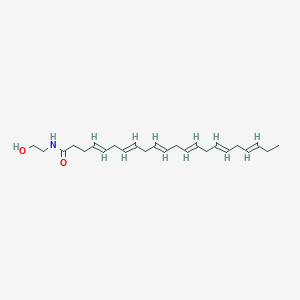

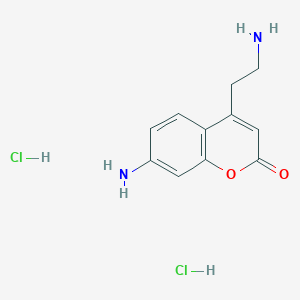
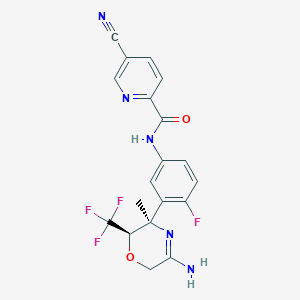
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)

![(5S,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-8,10,14-trimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15073704.png)
